Product packaging for 1,3,4,6,8-Pentachlorodibenzofuran(Cat. No.:CAS No. 83704-55-6)

1,3,4,6,8-Pentachlorodibenzofuran

Cat. No.: B3066577
CAS No.: 83704-55-6
M. Wt: 340.4 g/mol
InChI Key: COKIAYPRHYHYCH-UHFFFAOYSA-N
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Description

1,3,4,6,8-Pentachlorodibenzofuran is a congener of the polychlorinated dibenzofuran family, a class of persistent environmental pollutants often studied alongside polychlorinated dibenzo-p-dioxins. These compounds are primarily investigated for their environmental fate, toxicological profile, and as model compounds in analytical chemistry. Structurally related compounds are known to be aryl hydrocarbon receptor agonists, a key mechanism in their toxicity, and are therefore of significant interest in mechanistic studies of dioxin-like biological activity . This compound is supplied as a high-purity analytical standard for use exclusively in laboratory research. It is instrumental in environmental monitoring, method development for congener-specific analysis, and as a reference material in toxicological assays. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H3Cl5O B3066577 1,3,4,6,8-Pentachlorodibenzofuran CAS No. 83704-55-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,4,6,8-pentachlorodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl5O/c13-4-1-5-9-6(14)3-7(15)10(17)12(9)18-11(5)8(16)2-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKIAYPRHYHYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C3=C(O2)C(=C(C=C3Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20232568
Record name 1,3,4,6,8-Pentachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20232568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83704-55-6
Record name 1,3,4,6,8-Pentachlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,4,6,8-Pentachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20232568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,4,6,8-PENTACHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ME6P0421KM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Formation Pathways and Sources of Pentachlorodibenzofuran Isomers

De Novo Synthesis in Thermal and Combustion Processes

De novo synthesis is a significant pathway for the formation of PCDFs in high-temperature environments. This process involves the reaction of carbon, oxygen, and chlorine on the surface of fly ash particles.

Municipal solid waste incinerators are a well-documented source of PCDF emissions. The combustion of waste materials, which often contain chlorinated plastics and organic matter, creates the necessary precursors and conditions for PCDF formation. While comprehensive data on the specific isomer distribution is often focused on the more toxic 2,3,7,8-substituted congeners, it is understood that a complex mixture of PCDF isomers, including pentachlorodibenzofurans, is generated. The precise concentration of the 1,3,4,6,8- isomer within these emissions is not widely reported.

The open and uncontrolled burning of waste, including household trash and agricultural plastics, is a significant and poorly regulated source of PCDF emissions. These low-temperature, inefficient combustion conditions are highly conducive to the de novo synthesis of PCDFs. The presence of chlorinated materials in the waste stream directly contributes to the formation of a wide array of PCDF congeners.

Various industrial processes that involve high temperatures and the presence of chlorine can lead to the formation of PCDFs. These include:

Metal Smelting and Refining: Secondary copper and aluminum production have been identified as sources of PCDF emissions.

Cement Kilns: Particularly those that burn hazardous waste as a fuel source can be significant emitters of PCDFs.

In these processes, the interaction of carbonaceous materials with chlorine donors at elevated temperatures can result in the synthesis of pentachlorodibenzofuran isomers.

Precursor Formation and Industrial By-products

Pentachlorodibenzofurans can also be formed as unintentional by-products during the manufacturing of certain chlorinated organic chemicals.

The production of chlorophenols, which have been used as wood preservatives and pesticides, is a known source of PCDF contamination. For instance, the production of the chlorophenol-based fungicide Ky 5 has been linked to significant PCDF releases into the environment scispace.comhelsinki.fi. The manufacturing process can lead to the formation of various PCDF congeners as impurities in the final product. While specific analysis has often focused on highly chlorinated furans, the potential for the formation of pentachlorodibenzofuran isomers exists. Technical-grade pentachlorophenol (B1679276) has been found to contain a variety of PCDF isomers as impurities scispace.com.

The production of vinyl chloride monomer (VCM), a key precursor for polyvinyl chloride (PVC) plastic, can also generate PCDF-contaminated waste streams. Studies have detected high concentrations of PCDD/Fs in the waste sludge from VCM production facilities acs.org. The analysis of these wastes has often revealed a predominance of highly chlorinated furans, though a full congener-specific analysis would be required to quantify the presence of 1,3,4,6,8-Pentachlorodibenzofuran acs.orgnih.gov.

Pulp and Paper Mill Effluents

Polychlorinated dibenzofurans (PCDFs), including pentachlorodibenzofuran (PeCDF) isomers, are known byproducts of the pulp and paper industry, particularly from mills that use chlorine bleaching processes. nih.govrff.org The use of chlorine and its compounds to bleach pulp can lead to the formation of these persistent organic pollutants. nih.gov

Historically, the chlorine bleaching of pulp was a significant source of dioxins and furans released into the environment. nih.gov High levels of these compounds were detected in fish downstream from pulp and paper mills, which prompted regulatory action and changes in industry practices. The industry's shift away from elemental chlorine bleaching in the 1990s led to a dramatic reduction in the discharge of PCDD/Fs.

Despite these reductions, pulp and paper mills remain a recognized industrial source category for these emissions. nih.gov The United States Environmental Protection Agency (EPA) has tracked discharges from this sector, noting that even with improved processes, trace amounts of these compounds can still be released into effluents.

Table 1: U.S. EPA Monitored Pollutant Discharges from the Pulp and Paper Industry (2002)

Pollutant Total Discharged (lbs) Number of Reporting Mills
TCDD (Dioxin) 0.002 3
TCDF (Furan) 0.0001 2

This table is based on data from the EPA's Permit Compliance System for the pulp and paper category.

Chemical and Metal Industries Emissions

The chemical and metal industries are also significant sources of pentachlorodibenzofuran emissions. These compounds are not produced intentionally but are generated as unwanted byproducts in various industrial processes. nih.gov

Major sources within these sectors include:

Metal Smelting and Refining: Secondary copper and zinc smelters have been identified as having significantly higher PCDD/F concentrations in their stack flue gases compared to other industrial sources like waste incinerators. researchgate.net The secondary production of aluminum, which involves melting scrap metal and using chlorine for purification, can also lead to the formation of PCDD/Fs due to the presence of organic impurities. daneshyari.com

Chemical Manufacturing: The production of certain chlorinated chemicals, such as chlorophenols and polychlorinated biphenyls (PCBs), can inadvertently generate PCDFs. nih.gov Technical-grade pentachlorophenol (PCP), a wood preservative, has been found to contain various PCDF isomers, including PeCDFs, as impurities. nih.gov

Waste Incineration: Industrial waste incinerators and cement kilns that burn hazardous waste are also notable emitters. nih.govresearchgate.net 2,3,4,7,8-pentachlorodibenzofuran (B44125) is reported to be a major congener emitted from cement kilns burning hazardous waste. nih.gov

Research into emissions from 17 different industrial sources classified secondary zinc and copper smelters as having the highest mean PCDD/PCDF concentrations. researchgate.net

Table 2: Mean PCDD/PCDF Concentrations from Various Industrial Emission Sources

Industrial Source Mean Concentration (ng I-TEQ/Nm³)
Secondary Zinc & Copper Smelters 2.44
Industrial Waste Incinerators 0.15

Data reflects concentrations in stack flue gases under normal conditions. researchgate.net

Natural Formation Mechanisms in the Environment

Pentachlorodibenzofurans are also formed through natural combustion processes, independent of industrial activity. Forest fires and agricultural burning are recognized environmental sources. nih.gov

The incomplete combustion of organic matter in the presence of chlorine, which can be naturally present in vegetation and soil, can lead to the synthesis of PCDDs and PCDFs. researchgate.net While there has been debate over the significance of these natural sources, studies have confirmed that forest fires do produce these compounds. researchgate.net The combustion of vegetation and soil organic matter releases a mixture of by-products, including potentially toxic substances like PCDFs. mdpi.com

Biomonitoring studies of firefighters have provided indirect evidence of PCDF formation in fires. Research has shown that firefighters can have elevated serum concentrations of 2,3,4,7,8-pentachlorodibenzofuran (a PeCDF isomer) compared to the general population, suggesting occupational exposure from responding to structure fires. nih.gov

Environmental Distribution and Transport of Pentachlorodibenzofuran Isomers

Atmospheric Compartmentalization and Long-Range Transport

The atmosphere is a primary medium for the widespread distribution of pentachlorodibenzofurans. Their journey through the air is governed by how they partition between the gas and particle phases, their removal through deposition, and their potential for long-distance travel.

Gas-Particle Partitioning in the Ambient Atmosphere

Polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), including pentachlorodibenzofurans, exist in the atmosphere in both gaseous and particulate forms. semanticscholar.org The distribution between these two phases, known as gas-particle partitioning, is a crucial factor influencing their atmospheric residence time and transport. semanticscholar.orgtaylorfrancis.com This partitioning is influenced by factors such as the compound's vapor pressure, the ambient temperature, and the concentration and characteristics of atmospheric particulate matter. researchgate.net

Studies have shown that higher chlorinated congeners, such as pentachlorodibenzofurans, tend to be more associated with the particle phase. core.ac.uk For instance, one study found that over 92.8% of total PCDD/Fs in the ambient air were in the particle phase, with a predominance of higher chlorinated congeners. core.ac.uk Another investigation during haze events revealed that approximately 98% of PCDD/Fs were associated with particles. nih.gov Fine particulate matter (PM2.5) is particularly effective at adsorbing these compounds due to its larger specific surface area and porous nature. semanticscholar.org Research has indicated that over 80% of PCDD/Fs are bound to fine particles with an aerodynamic diameter of less than 2.0 µm. semanticscholar.org The partitioning process can involve both adsorption onto particle surfaces and absorption into the organic matter of aerosols. taylorfrancis.com

Wet and Dry Deposition Pathways

Pentachlorodibenzofurans are removed from the atmosphere and deposited onto terrestrial and aquatic surfaces through wet and dry deposition. core.ac.uk Dry deposition involves the settling of particles and the direct transfer of gases to surfaces, while wet deposition occurs through precipitation, such as rain and snow, which scavenges particles and dissolves gaseous compounds. core.ac.uknih.gov

The relative importance of wet and dry deposition can vary depending on local conditions. For example, a study assessing PCDD/F deposition at a drinking water treatment plant found that dry deposition accounted for approximately 88% of the total deposition flux, making it the more significant pathway in that specific environment. aaqr.org In contrast, another study modeling deposition at a contaminated site estimated that the total fluxes of dry and wet PCDD/F depositions were more comparable. core.ac.uk The efficiency of these deposition processes is influenced by factors such as particle size, with wet deposition being more efficient for removing smaller particles (PM2.5) and dry deposition being more significant for larger particles (PM10). nih.gov

Long-Range Atmospheric Transboundary Transport

Due to their persistence and association with fine atmospheric particles, pentachlorodibenzofurans can undergo long-range atmospheric transport, leading to their presence in remote ecosystems far from their original sources. epa.govwho.int The isomer profiles of PCDD/Fs found in ambient air often resemble those from combustion sources, indicating widespread dispersal through the atmosphere. epa.gov This transport allows these compounds to be deposited in various environments globally. core.ac.uk The presence of certain perfluorinated carboxylate (PFCA) isomers in the Arctic, for instance, is attributed to the long-range atmospheric transport of their volatile precursors, followed by degradation and deposition. nih.gov This same principle of long-range transport applies to other persistent organic pollutants like pentachlorodibenzofurans.

Aquatic and Sedimentary Migration

Once deposited from the atmosphere or directly discharged into water bodies, pentachlorodibenzofurans enter aquatic ecosystems where their movement is largely dictated by their interaction with sediments.

Fluvial Transport and Sedimentation Processes

Rivers and streams are major conduits for the transport of sediments and associated contaminants. wikipedia.org The movement of sediment in rivers, known as fluvial transport, can carry particle-bound pollutants like pentachlorodibenzofurans over significant distances. wikipedia.orgird.fr This transport can occur through bedload (coarser particles moving along the riverbed) and suspended load (finer particles carried within the water column). wikipedia.org The majority of phosphorus, another sediment-associated substance, is transported attached to sediment, highlighting the importance of this pathway for particle-bound contaminants. frontiersin.org

Sedimentation, the process of particles settling out of the water column, leads to the accumulation of these compounds in riverbeds and floodplains. ird.fr The flocculation of fine sediment, where small particles clump together to form larger aggregates, can enhance the settling rate and lead to the formation of mud deposits. tos.org

Environmental Fate and Degradation Mechanisms of Pentachlorodibenzofuran Isomers

Photochemical Transformation Pathways

Photochemical transformation is a key process in the environmental degradation of PCDFs. The absorption of light energy can lead to a variety of chemical reactions that alter the structure and properties of these compounds.

Aquatic Photodegradation Processes

In aquatic environments, the photodegradation of PeCDFs can occur through both direct and indirect photolysis. Direct photolysis involves the direct absorption of sunlight by the PCDF molecule, leading to its degradation. However, this process is often slow for PCDFs in pure water. ias.ac.in

Indirect photolysis, on the other hand, is often the more significant pathway in natural waters. ias.ac.in This process is mediated by sensitizers, such as humic and fulvic acids, which are naturally present in aquatic systems. These sensitizers absorb sunlight and transfer the energy to the PCDF molecules, or they can generate reactive oxygen species that then react with the PCDFs. ias.ac.in Studies have shown that the photodegradation rate of 2,3,4,7,8-pentachlorodibenzofuran (B44125) (a PeCDF isomer) is significantly enhanced in natural lake water compared to distilled water, highlighting the importance of indirect photolysis. ias.ac.inias.ac.in For instance, the degradation rate of 2,3,4,7,8-P5CDF in lake water was found to be 240 times faster than in distilled water-acetonitrile solutions. ias.ac.in

The rate of aquatic photodegradation is influenced by various factors, including the pH of the water, the concentration of sensitizers, and the intensity of sunlight. nih.gov For example, the photodegradation of 2,3,4,7,8-P5CDF was observed to be significantly faster under midsummer sunlight conditions. ias.ac.in

Reductive Dechlorination as a Primary Photoproduct Pathway

A primary pathway in the photodegradation of PeCDFs is reductive dechlorination. csbsju.edu This process involves the removal of chlorine atoms from the dibenzofuran (B1670420) structure, leading to the formation of lower-chlorinated congeners. For example, the photolysis of 2,3,4,7,8-pentachlorodibenzofuran in lake water has been shown to produce tetrachlorodibenzofurans (T4CDFs). csbsju.edu Specifically, 2,3,6,8-T4CDF and 2,3,4,8-T4CDF have been identified as photoproducts. csbsju.edu

Oxidative Phototransformations (C-O Cleavage, Hydroxylation)

In addition to reductive dechlorination, oxidative phototransformations can also contribute to the degradation of PeCDFs. These reactions can involve the cleavage of the carbon-oxygen (C-O) bond in the dibenzofuran ring, leading to the formation of different types of compounds. csbsju.edu

One such pathway involves the formation of hydroxylated derivatives. For instance, the photolysis of 2,3,4,7,8-P5CDF in lake water has been found to produce a polar photoproduct, which, after derivatization, was suggested to be a hydroxylated, completely dechlorinated compound. csbsju.edu Furthermore, the photolysis of the parent compound, dibenzofuran, in lake water yielded 2,2'-dihydroxybiphenyl, which could be further transformed into a trihydroxybiphenyl. csbsju.edu This suggests that the fundamental dibenzofuran structure is susceptible to photolytic cleavage and hydroxylation.

Photolytic Degradation on Soil Surfaces

The photolytic degradation of PeCDFs also occurs on soil surfaces, although the processes are more complex than in aquatic environments. nih.gov The interaction of the PCDF molecules with soil components, such as clay minerals and humic substances, can alter their light absorption properties and reactivity. nih.govresearchgate.net

Factors such as soil moisture content and the presence of other substances can influence the rate and pathway of photodegradation on soil. researchgate.net For instance, increased moisture content has been shown to accelerate the photolysis of some pesticides on soil surfaces. researchgate.net The transport of the pesticide to the soil surface is also a critical factor, as photodegradation primarily occurs where there is exposure to sunlight. researchgate.net

Biotic Degradation Processes

In addition to abiotic processes like photolysis, biological processes can also contribute to the degradation of PeCDFs, although these compounds are generally resistant to microbial attack.

Aerobic Biodegradation Potential and Recalcitrance

Under aerobic conditions, PeCDFs are generally considered to be recalcitrant, meaning they resist biodegradation. nih.gov Their chemical stability and low water solubility limit their availability to microorganisms. However, some studies suggest that auto-induction of metabolism may occur for PCDFs. For example, pretreatment of rats with 2,3,4,7,8-pentaCDF has been shown to increase the biliary excretion of a subsequent dose, suggesting an induced metabolic response. nih.gov While this occurs within a biological system, it points to the potential for enzymatic transformation.

Anaerobic conditions, in contrast, appear to be more favorable for the biological degradation of highly chlorinated compounds like PeCDFs. Anaerobic reductive dechlorination, carried out by certain microorganisms, is a key process in the breakdown of these persistent pollutants. researchgate.net This process is the initial and necessary step for the complete degradation of highly chlorinated PCDFs. researchgate.net

Anaerobic Dechlorination by Microbial Consortia: The Case of Pentachlorodibenzofuran Isomers

The anaerobic reductive dechlorination of polychlorinated dibenzofurans (PCDFs) is a critical process in the natural attenuation of these persistent organic pollutants in anoxic environments. This biodegradation pathway involves the removal of chlorine atoms from the PCDF molecule, leading to the formation of less chlorinated and often less toxic congeners. Microbial consortia, particularly those containing specialized dehalogenating bacteria, play a pivotal role in mediating this transformation.

While specific studies on the anaerobic dechlorination of 1,3,4,6,8-pentachlorodibenzofuran were not prominently available in the reviewed literature, extensive research on closely related PCDF isomers provides significant insights into the potential mechanisms and microbial players involved.

Role of Specific Bacterial Strains (e.g., Dehalococcoides ethenogenes Strain 195)

At the forefront of anaerobic PCDF dechlorination are bacteria from the genus Dehalococcoides. These organisms are known for their unique metabolic capability of using chlorinated compounds as electron acceptors in a process known as organohalide respiration. Dehalococcoides ethenogenes strain 195, in particular, has been identified as a key organism in the reductive dechlorination of various chlorinated aromatic compounds, including PCDFs. acs.orgnih.gov

The genome of D. ethenogenes strain 195 contains multiple putative reductive dehalogenase genes, suggesting a broad capacity for dechlorinating a wide range of halogenated pollutants. nih.gov This genetic predisposition enables the strain to attack specific chlorine substitutions on the dibenzofuran structure.

Research on the dechlorination of 1,2,3,4,7,8-hexachlorodibenzofuran (B44130) (1,2,3,4,7,8-HxCDF) by a mixed culture containing D. ethenogenes strain 195 demonstrated the strain's ability to dechlorinate this higher chlorinated furan (B31954). acs.orgnih.gov This suggests that D. ethenogenes strain 195 possesses the enzymatic machinery necessary to remove chlorine atoms from the dibenzofuran backbone, a process that is likely applicable to other PCDF isomers such as this compound. The presence of these specialized bacteria in contaminated sediments is a crucial factor for the initiation of PCDF degradation under anaerobic conditions. nih.gov

Dechlorination Product Identification

The identification of dechlorination products is essential for understanding the degradation pathways and assessing the reduction in toxicity. In the case of PCDF dechlorination by microbial consortia containing D. ethenogenes strain 195, studies on 1,2,3,4,7,8-HxCDF have provided a clear pathway of dechlorination.

The primary dechlorination of 1,2,3,4,7,8-HxCDF results in the formation of two different pentachlorodibenzofuran (PeCDF) isomers: 1,3,4,7,8-PeCDF and 1,2,4,7,8-PeCDF. acs.orgnih.gov Further dechlorination of these pentachlorinated intermediates leads to the formation of tetrachlorodibenzofuran (TeCDF) congeners. Specifically, 1,3,7,8-TeCDF and 1,2,4,8-TeCDF have been identified as the subsequent dechlorination products. acs.orgnih.gov

This stepwise removal of chlorine atoms demonstrates a specific pattern of dechlorination, which is crucial for predicting the fate of PCDF mixtures in the environment. The process represents a detoxification pathway, as the removal of lateral chlorine atoms (at positions 2, 3, 7, and 8) generally leads to a significant decrease in the toxicity of the PCDF molecule. acs.orgnih.gov

While the direct dechlorination products of this compound have not been explicitly documented in the available research, the established pathways for a closely related hexachlorinated congener provide a strong indication of the potential transformation products. It is plausible that the anaerobic dechlorination of 1,3,4,6,8-PeCDF would proceed via the removal of one or more chlorine atoms, leading to the formation of various tetrachlorodibenzofuran and trichlorodibenzofuran isomers. The precise identification of these products would require specific experimental studies with the 1,3,4,6,8-PeCDF isomer.

Table 1: Investigated Dechlorination of a PCDF Isomer by a Microbial Consortium Containing Dehalococcoides ethenogenes Strain 195

Starting Compound Microbial Consortium Component Observed Dechlorination Products
1,2,3,4,7,8-Hexachlorodibenzofuran Dehalococcoides ethenogenes strain 195 1,3,4,7,8-Pentachlorodibenzofuran, 1,2,4,7,8-Pentachlorodibenzofuran, 1,3,7,8-Tetrachlorodibenzofuran, 1,2,4,8-Tetrachlorodibenzofuran

Data derived from studies on the dechlorination of 1,2,3,4,7,8-HxCDF as a proxy for pentachlorodibenzofuran dechlorination mechanisms. acs.orgnih.gov

Bioaccumulation and Biomagnification of Pentachlorodibenzofuran Isomers in Ecosystems

Bioconcentration in Aquatic Organisms

Bioconcentration is the process by which a chemical concentration in an aquatic organism exceeds that in the water as a result of exposure to water-borne chemicals. It is a key indicator of a substance's potential to accumulate in living tissues.

Bioconcentration Factors (BCFs) and Potential for Accumulation

The Bioconcentration Factor (BCF) is a quantitative measure of this potential, representing the ratio of the chemical concentration in an organism to the concentration in the surrounding water at steady state. A high BCF value suggests a significant potential for accumulation.

Lipid-Normalized Accumulation in Organisms

Since many persistent organic pollutants are lipophilic (fat-soluble), their concentrations are often normalized to the lipid content of the organism's tissues. This allows for more accurate comparisons of bioaccumulation across different species and individuals with varying fat reserves.

Currently, there are no specific studies providing data on the lipid-normalized accumulation of 1,3,4,6,8-pentachlorodibenzofuran in aquatic organisms.

Trophic Transfer and Biomagnification in Food Webs

Trophic transfer is the movement of contaminants from one trophic level to the next through consumption. Biomagnification, a related concept, occurs when the concentration of a contaminant increases in organisms at successively higher levels in a food chain.

Quantitative Assessment of Biomagnification Factors (BMFs)

The Biomagnification Factor (BMF) is a metric used to quantify the increase in the concentration of a substance in a predator relative to its prey. A BMF greater than one indicates that the chemical is biomagnifying.

A thorough search of scientific literature and toxicological databases did not yield any quantitative BMF values for this compound. The lack of concentration data in different trophic levels of any food web makes the calculation of this metric impossible at this time.

Congener-Specific Accumulation Patterns

The bioaccumulation and biomagnification of pentachlorodibenzofurans (PCDFs) in ecosystems are not uniform across all isomers. The specific arrangement of chlorine atoms on the dibenzofuran (B1670420) molecule significantly influences the environmental fate and biological uptake of these compounds. This congener-specific behavior leads to distinct accumulation patterns in various organisms and environmental compartments.

Differential Accumulation based on Chlorination Pattern

The degree and position of chlorine substitution on the dibenzofuran structure are critical determinants of a congener's bioaccumulation potential. Research has consistently shown that congeners with chlorine atoms in the 2, 3, 7, and 8 positions are particularly resistant to metabolic degradation and thus exhibit a higher propensity for bioaccumulation in living tissues. scielo.brnih.gov

Studies on aquatic organisms have demonstrated preferential accumulation of certain PCDF congeners. For instance, in the polychaete Hediste diversicolor, there is a notable preference for the accumulation of less chlorinated 2,3,7,8-substituted congeners, such as 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF) and 2,3,4,7,8-pentachlorodibenzofuran (B44125) (PeCDF), when compared to their more highly chlorinated counterparts like hexa-, hepta-, and octa-substituted congeners. frontiersin.org This is further supported by the observation of a decreasing trend in the Biota-to-Sediment Accumulation Factor (BSAF) with increasing lipophilicity (logKow) of the congeners. frontiersin.org

In frogs, studies have also revealed that 2,3,7,8-substituted PCDF isomers are more readily accumulated than non-2,3,7,8-substituted isomers. nih.gov This differential accumulation underscores the importance of the lateral (2,3,7,8) chlorine substitution pattern in the bioaccumulation of these compounds. The structural characteristics of these congeners hinder microbial degradation, contributing to their persistence in the environment and subsequent uptake by organisms. scielo.br

Table 1: Differential Bioaccumulation Potential of PCDF Congeners Based on Chlorination Pattern
Chlorination PatternBioaccumulation PotentialKey Influencing FactorsSupporting Evidence
2,3,7,8-Substituted CongenersHighResistant to metabolic degradation.Preferential accumulation observed in various aquatic species, including polychaetes and frogs. nih.govfrontiersin.org
Non-2,3,7,8-Substituted CongenersLowerMore susceptible to metabolic processes.Generally lower accumulation observed compared to 2,3,7,8-substituted isomers. nih.gov
Less Chlorinated (e.g., Tetra-, Penta-) 2,3,7,8-CongenersHighOptimal balance of lipophilicity and bioavailability.Higher Biota-to-Sediment Accumulation Factors (BSAFs) for congeners like 2,3,7,8-TCDF and 2,3,4,7,8-PeCDF. frontiersin.org
Highly Chlorinated (e.g., Hepta-, Octa-) CongenersLowIncreased molecular size and very high lipophilicity can limit uptake and bioavailability.Decreasing BSAF with increasing chlorination and lipophilicity. frontiersin.org

Relative Contribution of Pentachlorodibenzofuran Isomers within Congener Profiles

The congener profile, or the relative abundance of different PCDF isomers, can vary significantly between different organisms and can also differ from the profiles found in the surrounding environment, such as sediment or water. frontiersin.orgnih.gov This indicates that biological systems selectively accumulate and retain specific congeners.

In a study of the polychaete Hediste diversicolor, the congener profiles in the tissues were markedly different from those in the adjacent sediments. frontiersin.org In some locations, the polychaetes primarily accumulated 1,2,3,4,6,7,8,9-octachlorodibenzofuran (B118618) (OCDF), while in others, the less substituted congeners, particularly 2,3,7,8-TCDF, were the major contributors to the furan (B31954) concentration. frontiersin.org This highlights the species-specific nature of PCDF bioaccumulation.

Similarly, research on various fish species has shown that congener profiles are more influenced by the species of fish than by the geographical location of their habitat. researchgate.net This suggests that physiological factors within different species, such as metabolic capacity and lipid composition, play a crucial role in determining the ultimate congener profile within the organism. For example, in four species of fish from Lake Ontario, 2,3,7,8-TCDF and 2,3,4,7,8-PeCDF were among the commonly detected congeners. ca.gov

While specific data on the relative contribution of this compound is limited in the reviewed literature, the available information on other pentachlorodibenzofuran isomers, such as 2,3,4,7,8-PeCDF, indicates their significance in the congener profiles of aquatic biota.

Table 2: Relative Contribution of Selected PCDF Isomers in Different Species
SpeciesDominant PCDF Congeners ObservedReference
Polychaete (Hediste diversicolor)Varies by location; can be dominated by 1,2,3,4,6,7,8,9-OCDF or 2,3,7,8-TCDF. 2,3,4,7,8-PeCDF is also preferentially accumulated. frontiersin.org
Brown Trout, Lake Trout, Rainbow Trout, Coho Salmon (Lake Ontario)2,3,7,8-TCDF and 2,3,4,7,8-PeCDF were commonly detected. ca.gov
Frogs (Rana ornativentris, Rana japonica)Higher accumulation of 2,3,7,8-substituted PCDFs compared to non-2,3,7,8-substituted isomers. nih.gov
Cetaceans (Mediterranean Sea)PCDF profiles were dominated by octachlorodibenzofuran (OCDF). epa.gov

Toxicokinetics of Pentachlorodibenzofuran Isomers

Absorption, Distribution, and Disposition

The toxicokinetics of pentachlorodibenzofuran (PeCDF) isomers, which dictate their ultimate concentration and persistence in various tissues, are characterized by efficient absorption and widespread distribution, with a marked affinity for the liver and adipose tissues.

Oral Absorption Efficiency (e.g., in Mink)

Studies conducted on mink (Mustela vison) have demonstrated a high oral absorption efficiency for certain PeCDF isomers. Research involving feeding mink diets spiked with 2,3,4,7,8-pentachlorodibenzofuran (B44125) (4-PeCDF) indicated nearly complete absorption of this congener from the diet, as determined by analyzing its concentrations in mink scat. nih.govoup.com Similarly, in male Fischer rats, the oral bioavailability of 2,3,4,7,8-pentaCDF was found to be high and independent of the dose administered. nih.gov Greater than 70% of an oral dose of 2,3,4,7,8-pentachlorodibenzofuran was absorbed by the gastrointestinal system in male Fischer rats. nih.gov

Tissue and Organ Distribution (e.g., Liver, Adipose Tissue)

Once absorbed, PeCDF isomers are rapidly distributed throughout the body, with the liver and adipose tissue being the primary depots. nih.govtandfonline.com In male Fischer rats administered 2,3,4,7,8-PeCDF, the compound was quickly removed from the blood and accumulated in the liver and adipose tissue, and to a lesser extent, in the skin and muscle. nih.gov Three days after intravenous administration, approximately 70% of the dose was found in the liver and 7% in the fat. nih.gov The route of exposure, whether oral or intravenous, had little impact on the tissue distribution. nih.gov

In mink, the distribution of 4-PeCDF showed increased hepatic sequestration with increasing doses. nih.govoup.com This pattern of accumulation in the liver and adipose tissue is a common characteristic of 2,3,7,8-substituted polychlorinated dibenzofurans (PCDFs). tandfonline.com The liver-to-fat ratio for 4-PeCDF has been observed to be approximately four times higher than that for other related compounds like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) and other PCDF congeners in rats. osti.gov Studies in mink have also confirmed the accumulation of 2,3,4,7,8-PeCDF in the liver and adipose tissue. nih.gov

Table 1: Tissue Distribution of 2,3,4,7,8-Pentachlorodibenzofuran in Male Fischer Rats (3 days post-IV administration)

TissuePercentage of Administered Dose
Liver70%
Fat7%
Skin1%
Muscle0.5%

Data sourced from studies on male Fischer rats. nih.gov

Modeling of Internal Dosimetry (e.g., Lifetime Average Liver/Adipose Concentration, Area Under the Liver Concentration Curve)

Internal dosimetry models are crucial for assessing the long-term risks associated with persistent chemicals like PeCDFs. These models utilize various metrics, including lifetime average liver and adipose concentrations and the area under the liver concentration-time curve (AUC), to provide a more comprehensive measure of exposure than administered dose alone. nih.gov

Research based on cancer bioassays for 2,3,4,7,8-PeCDF has allowed for the derivation of relative potency factors (RPFs) using these internal dose metrics. nih.gov The use of metrics like liver concentration at terminal sacrifice, liver concentration AUC, and lifetime average body burden accounts for pharmacokinetic differences between congeners. nih.gov These internal dose metrics are generally considered more appropriate for estimating the health risks of persistent chemicals. nih.gov Methodologies based on Monte Carlo simulations combined with PET/CT images are being developed for more individualized and accurate internal dose calculations. nih.gov

Elimination and Biotransformation Kinetics

The elimination of PeCDF isomers from the body is a slow process, largely dependent on biotransformation into more polar, excretable metabolites. The rate of elimination can be influenced by factors such as the specific isomer, the organism, the dose, and co-exposure to other compounds.

Elimination Half-Lives in Various Organisms

The elimination half-lives of PeCDF isomers vary significantly across different species. In male Fischer rats, the half-life of 2,3,4,7,8-PeCDF was estimated to be 193 days in the liver and 69 days in adipose tissue, with a whole-body half-life of approximately 64 days. nih.gov In humans, the elimination half-life of 2,3,4,7,8-pentaCDF has been observed to be concentration-dependent. nih.govdntb.gov.ua In individuals exposed during the Yucheng and Yusho incidents, the average half-life was 1.1 years at blood fat concentrations above 1-3 ppb and increased to 7.2 years at concentrations below this transition level. nih.govdntb.gov.ua Furthermore, a positive correlation between half-life and age has been reported in humans. nih.govdntb.gov.ua

In mink, the elimination half-time for 4-PeCDF was found to be approximately 7-9 days, with no clear dose dependency within the tested range. nih.govoup.com In C57BL/6J mice, the elimination of 1,2,3,7,8-pentabromodibenzofuran (B18238) (PeBDF), a brominated analogue, from the liver followed first-order kinetics with a half-time of 13 days. nih.gov

Table 2: Elimination Half-Lives of Pentachlorodibenzofuran Isomers in Various Organisms

OrganismIsomerTissue/MatrixElimination Half-Life
Rat (Fischer)2,3,4,7,8-PeCDFLiver193 days nih.gov
Rat (Fischer)2,3,4,7,8-PeCDFAdipose Tissue69 days nih.gov
Rat (Fischer)2,3,4,7,8-PeCDFWhole Body~64 days nih.gov
Human2,3,4,7,8-PeCDFBlood Fat (>1-3 ppb)1.1 years nih.govdntb.gov.ua
Human2,3,4,7,8-PeCDFBlood Fat (<1-3 ppb)7.2 years nih.govdntb.gov.ua
Mink4-PeCDF-7-9 days nih.govoup.com
Mouse (C57BL/6J)1,2,3,7,8-PeBDF*Liver13 days nih.gov

*Data for a brominated analogue.

Influence of Dose and Coadministration on Clearance

The clearance of PeCDF isomers can be influenced by the administered dose and co-exposure to other related compounds. In rats, pretreatment with 2,3,4,7,8-pentaCDF led to a twofold increase in the biliary elimination of a subsequent dose of the same compound, suggesting an autoinduction of metabolism. nih.gov

In a study with mink, the co-administration of 4-PeCDF and 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF) accelerated the clearance of TCDF compared to when TCDF was administered alone. nih.govoup.com However, the clearance of 4-PeCDF was not affected by the co-administration of TCDF. nih.govoup.com This indicates that the induction of metabolic enzymes, such as CYP1A1, by co-administered compounds can significantly impact the bioaccumulation and toxicokinetics of certain PCDF congeners. nih.govoup.com

Age-Related Factors Affecting Half-Lives

Research conducted on individuals exposed to PCDF-contaminated rice oil, known as the "Yusho" and "Yucheng" incidents, has provided valuable insights into the age-dependent toxicokinetics of these compounds. A study modeling blood fat PCDF levels in exposed individuals demonstrated a positive linear correlation between age and half-life for several PCDF congeners. nih.gov For 2,3,4,7,8-pentachlorodibenzofuran (2,3,4,7,8-pentaCDF), the rate of increase was estimated to be 0.19 years of half-life for each year of increase in age. nih.gov This suggests that older individuals tend to eliminate these compounds more slowly than younger individuals.

Further evidence supports the more rapid elimination of PCDFs in younger populations. nih.gov Younger patients from the Yucheng cohort displayed less variability in half-lives and age-related trends consistent with data from other incidents involving dioxin-like compounds. nih.gov Studies on Yusho patients have also highlighted the influence of age on the half-life of 2,3,4,7,8-pentachlorodibenzofuran, with some older individuals exhibiting extremely long, near-infinite half-lives. nih.gov This prolongation of half-lives in the elderly is thought to be a consequence of age-related physiological changes. nih.gov

The concentration of the compound also plays a role in its elimination kinetics. For 2,3,4,7,8-pentaCDF, faster elimination rates were observed at higher concentrations, with a transition to slower rates at lower concentrations. nih.gov

Table 1: Age-Related Half-Life Data for Selected Pentachlorodibenzofuran Isomers

IsomerPopulationAge GroupHalf-Life (Years)Concentration DependenceSource
2,3,4,7,8-PentaCDFYucheng & Yusho PatientsCombined7.2 (below 1-3 ppb)Yes nih.gov
2,3,4,7,8-PentaCDFYucheng & Yusho PatientsCombined1.1 (above 1-3 ppb)Yes nih.gov
2,3,4,7,8-PeCDFYusho PatientsOlder AdultsApproaching infinity in some individualsNot specified nih.gov

Note: Data for 1,3,4,6,8-Pentachlorodibenzofuran is not available.

Metabolic Pathways and Biotransformation

The biotransformation of PCDFs is a key determinant of their toxicokinetics and is heavily influenced by the activity of metabolic enzymes. The specific metabolic fate of this compound has not been extensively characterized. However, research on other PCDF isomers points to the critical role of the cytochrome P450 monooxygenase system, particularly the CYP1A subfamily.

Role of Enzyme Induction (e.g., CYP1A1) in Metabolism

The induction of cytochrome P450 enzymes, especially CYP1A1, is a well-established mechanism in the metabolism of many dioxin-like compounds, including PCDFs. While direct evidence for the metabolism of this compound by CYP1A1 is lacking, studies on other isomers provide a strong basis for inferring its likely involvement.

The metabolism of PCDFs is congener-specific, with the pattern of chlorine substitution influencing the rate and products of biotransformation. acs.org The 2,3,7,8-substituted PCDFs are generally more resistant to metabolism, which contributes to their high toxicity and persistence in the body. acs.org Metabolism is considered a detoxification process for these compounds. acs.org

Research on 2,3,4,7,8-pentachlorodibenzofuran (PeCDF) has demonstrated its potency as an inducer of CYP1A enzymes. nih.govdntb.gov.ua In primary cultures of herring gull hepatocytes, PeCDF was found to be a more potent inducer of CYP1A than 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the most toxic dioxin congener. nih.gov Similarly, studies using primary hepatocyte cultures from rats and humans showed that 2,3,4,7,8-pentachlorodibenzofuran induces CYP1A1 and CYP1A2 mRNA and enzyme activity. nih.gov These findings indicate that PeCDF can stimulate its own metabolism through the induction of these key enzymes. Human hepatocytes were found to be less sensitive to CYP1A1 induction by these compounds compared to rat hepatocytes. nih.gov

The transcriptional activation of the CYP1A1 gene is mediated by the aryl hydrocarbon receptor (AhR). acs.org Upon binding a ligand, such as a PCDF, the AhR complex translocates to the nucleus and initiates the transcription of target genes, including CYP1A1. acs.org This induction of CYP1A1 can enhance the metabolic clearance of the inducing compound. A functional CYP1A1 enzyme has been shown to be involved in the autoregulation of its own transcription by metabolizing the inducing ligand. nih.gov

Table 2: Research Findings on CYP1A1 Induction by Pentachlorodibenzofuran Isomers

IsomerStudy SystemFindingSource
2,3,4,7,8-PentaCDFHerring Gull Hepatocyte CulturesMore potent CYP1A inducer than TCDD. nih.gov
2,3,4,7,8-PentaCDFRat and Human Hepatocyte CulturesInduces CYP1A1 and CYP1A2 mRNA and enzyme activity. nih.gov
2,3,4,7,8-PentaCDFRing-necked Pheasant and Japanese Quail HepatocytesMore potent CYP1A inducer than TCDD. researchgate.net

Note: No specific data is available for the induction of CYP1A1 by this compound.

Remediation and Control Strategies for Pentachlorodibenzofuran Contamination

Environmental Remediation Technologies

A range of technologies are being developed and implemented to address the contamination of soils, waters, and sediments by pentachlorodibenzofurans. These methods leverage physical, chemical, and biological processes to degrade or contain the pollutant.

Photoremediation Approaches for Contaminated Soils and Waters

Photoremediation utilizes light energy to break down contaminants. For pentachlorodibenzofurans, this can occur through direct photolysis or photocatalysis.

Direct Photolysis: Sunlight can directly degrade some polychlorinated dibenzofurans (PCDFs). Studies have shown that the rate of direct photolysis of PCDFs in water can be significant, with degradation rates in natural water being much faster than in distilled water due to the presence of natural sensitizers. ias.ac.in For instance, the aquatic photodegradation of 2,3,4,7,8-pentachlorodibenzofuran (B44125) was found to be 240-fold faster in lake water compared to distilled water-acetonitrile solutions under midsummer sunlight conditions. ias.ac.in The primary degradation pathway for direct photolysis of PCDD/Fs is believed to be the cleavage of the C-Cl bond. nih.gov

Photocatalysis: This enhanced form of photoremediation uses a semiconductor catalyst, such as titanium dioxide (TiO2) or coupled catalysts like ZnO/SnO2, to accelerate the degradation of pollutants under UV irradiation. nih.govmdpi.com The photocatalytic degradation rate of PCDFs has been observed to be higher than that of polychlorinated dibenzo-p-dioxins (PCDDs). nih.gov Research has indicated that the rate of photocatalytic degradation tends to decrease as the number of chlorine atoms on the dibenzofuran (B1670420) molecule increases. nih.gov Importantly, studies have shown that no 2,3,7,8-substituted congeners, which are among the most toxic, were identified during the photocatalytic degradation of other PCDD/Fs. nih.gov The primary degradation pathway in photocatalysis is suggested to be the cleavage of the C-O bond. nih.gov

Remediation ApproachMechanismKey Findings
Direct Photolysis Utilizes sunlight to directly break down the contaminant.The degradation rate is significantly enhanced in natural waters due to sensitizers. ias.ac.in The primary pathway is C-Cl bond cleavage. nih.gov
Photocatalysis Employs a semiconductor catalyst (e.g., TiO2, ZnO/SnO2) and UV light for accelerated degradation. nih.govmdpi.comGenerally faster than direct photolysis. nih.gov The degradation rate can be influenced by the degree of chlorination. nih.gov The primary pathway is C-O bond cleavage. nih.gov

Bioremediation Techniques for Sediments and Soils

Bioremediation harnesses the metabolic processes of microorganisms to break down or transform hazardous substances into less toxic forms. For pentachlorodibenzofurans, both anaerobic and aerobic bacteria play a role in their degradation.

Anaerobic Dechlorination: In anaerobic environments, such as deep sediments, microorganisms can reductively dechlorinate highly chlorinated dibenzofurans. This process involves the removal of chlorine atoms from the molecule. Studies on contaminated river sediments have explored the potential for anaerobic microbial dechlorination of weathered PCDD/Fs. core.ac.uk

Aerobic Degradation: Following anaerobic dechlorination, the resulting less-chlorinated dibenzofurans can be further degraded by aerobic microorganisms.

Compost-Amended Bioremediation: Research has shown that amending contaminated soils with compost can facilitate the degradation of PCDD/Fs. nih.govresearchgate.net In simulated landfill reactors under hypoxic conditions (fluctuating between -400 and +80mV), the addition of compost from cow manure and waste sludge led to significant degradation of PCDD/Fs. nih.gov This process was associated with an increase in the species richness of the soil microbial community, with dominant phyla including Alphaproteobacteria, Gammaproteobacteria, Actinobacteria, and Firmicutes. nih.gov Specific bacteria, such as the aerotolerant anaerobic Sedimentibacter and Propionibacterium spp., were linked to the rapid degradation of these pollutants. nih.gov

Bioremediation TechniqueMicrobial ProcessEnhancing FactorsDominant Microbial Phyla
Anaerobic Dechlorination Reductive dechlorination by anaerobic bacteria. core.ac.ukOxygen-deficient conditions in sediments.-
Compost-Amended Bioremediation Combined anaerobic and aerobic degradation. nih.govresearchgate.netAddition of compost (e.g., cow manure, waste sludge), hypoxic conditions. nih.govAlphaproteobacteria, Gammaproteobacteria, Actinobacteria, Firmicutes. nih.gov

Emission Control and Prevention

Preventing the formation and release of 1,3,4,6,8-pentachlorodibenzofuran is a critical component of managing its environmental risks. This involves optimizing industrial processes and implementing stringent regulations.

Advanced Combustion Technologies in Waste Incinerators

Waste incinerators are a significant source of PCDF emissions. Advanced combustion technologies and good combustion practices are essential for minimizing the formation and release of these compounds. The key to destroying dioxins and furans is to ensure homogeneous high temperatures (above 850°C), an excess of oxygen (greater than 6%), and sufficient residence time at these high temperatures. www.gov.uk

Modern incinerators often employ a secondary combustion chamber, or afterburner, to ensure the complete destruction of harmful pollutants like PCDFs. www.gov.uk Flue gas cleaning technologies are also crucial. These can include:

Lime Spray Dryer Absorbers (SDA) and Fabric Filters (FF): This combination is effective in capturing pollutants. epa.gov

Venturi Scrubbers: These systems use pressurized water to remove fine particulate matter from the gas stream. www.gov.uk

Activated Carbon Injection: Activated carbon can be injected into the flue gas to adsorb PCDF molecules.

Studies have shown that the dechlorination and destruction of PCDFs on fly ash can be achieved at temperatures around 380°C under oxygen-deficient conditions. nih.gov

Policy and Regulatory Interventions for Persistent Organic Pollutants

International agreements and national regulations are fundamental to controlling the release of persistent organic pollutants (POPs) like this compound.

The Stockholm Convention on Persistent Organic Pollutants is a global treaty aimed at eliminating or restricting the production and use of POPs. wikipedia.org Polychlorinated dibenzofurans (PCDFs) are listed in Annex C of the convention as unintentionally produced POPs. pops.intpops.int Parties to the convention are obligated to take measures to reduce the unintentional releases of these chemicals with the goal of continual minimization and, where feasible, ultimate elimination. pops.intpops.int This includes developing national action plans and promoting the use of Best Available Techniques (BAT) and Best Environmental Practices (BEP) for sources like waste incinerators. pops.int

National and regional regulations, such as those in the European Union and the United States, implement the requirements of the Stockholm Convention and set specific emission limits for PCDFs from industrial sources. iaeg.combundesumweltministerium.de These regulations often mandate the use of specific pollution control technologies and require regular monitoring of emissions. The overarching goal is to prevent the re-entry of POPs into the circular economy. researchgate.net

Regulatory FrameworkKey Provisions for PCDFs
Stockholm Convention Listed in Annex C (Unintentional Production). pops.intpops.int Requires parties to reduce and ultimately eliminate releases. pops.intpops.int Mandates development of action plans and use of BAT/BEP. pops.int
National/Regional Regulations Implement Stockholm Convention provisions. Set specific emission limit values for industrial sources. iaeg.combundesumweltministerium.de Promote advanced pollution control technologies.

Theoretical and Computational Studies of Pentachlorodibenzofuran Isomers

Quantum Chemical Calculations (e.g., Density Functional Theory, B3LYP/6-31G*)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become instrumental in understanding the properties and behavior of polychlorinated dibenzofurans (PCDFs). bohrium.commdpi.com These computational methods provide a theoretical framework to investigate molecules at the atomic level, offering insights that can be difficult to obtain through experimental means alone.

A widely used method for studying PCDFs is the B3LYP functional combined with the 6-31G* basis set. semanticscholar.orgsciencepublishinggroup.com This approach has proven effective in optimizing the geometries of PCDF congeners and calculating various molecular descriptors. semanticscholar.org Studies have utilized different levels of theory, including Hartree-Fock (HF) and second-order Møller-Plesset perturbation theory (MP2), to provide a comprehensive understanding of these compounds. bohrium.commdpi.com The selection of the computational method is crucial, as it influences the accuracy of the calculated properties. For instance, the B3LYP method has been shown to be a reliable choice for this class of compounds. bohrium.com

Investigation of Molecular Structure and Electronic Properties

Electronic properties, including electronic energy, enthalpy, entropy, and Gibbs free energy, can be calculated to assess the relative stability of different isomers. bohrium.commdpi.com These energetic data are crucial for predicting the distribution of isomers under various temperature conditions, using principles like the Boltzmann distribution. mdpi.com The substitution pattern of chlorine atoms significantly impacts the stability of PCDF congeners. researchgate.net

Table 1: Calculated Electronic Properties of a Pentachlorodibenzofuran Isomer

PropertyValue
Electronic EnergyVaries by isomer
EnthalpyVaries by isomer
Gibbs Free EnergyVaries by isomer
Dipole MomentVaries by isomer

Note: Specific values are dependent on the isomer and the level of theory used in the calculation. This table is for illustrative purposes.

Prediction of Reactivity and Degradation Pathways

Theoretical calculations can predict the reactivity of pentachlorodibenzofuran isomers and shed light on their potential degradation pathways in the environment. By analyzing the electronic structure, researchers can identify sites within the molecule that are more susceptible to electrophilic or nucleophilic attack, which is a key factor in chemical reactions.

The degradation of dibenzofurans can be initiated by enzymatic action, such as dioxygenase attack, leading to the opening of the furan (B31954) ring. ethz.ch Computational models can help to understand the initial steps of these degradation processes. For instance, the degradation of the parent compound, dibenzofuran (B1670420), involves an angular dioxygenation, which leads to the formation of various intermediates. ethz.chnih.gov While specific degradation pathways for 1,3,4,6,8-pentachlorodibenzofuran are not extensively detailed in the provided results, the general mechanisms of PCDF degradation, such as photolysis and microbial degradation, are acknowledged to occur. ontosight.ai Sunlight-induced photolysis in natural waters can be a significant degradation route for some PCDF isomers, with the process being much faster in natural water compared to distilled water due to the presence of sensitizers. ias.ac.in

Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are predictive tools that correlate the chemical structure of compounds with their biological activity or toxicity. semanticscholar.orgdmu.dk These models are particularly valuable for assessing the risks of a large number of chemicals, like the many PCDF congeners, where experimental testing of each compound is impractical. dmu.dktaylorfrancis.com

The development of QSAR/QSTR models involves several steps, including data collection of compounds with known activities or toxicities, calculation of molecular descriptors, and the use of statistical methods to build and validate the predictive models. semanticscholar.orgresearchgate.net

Development of Predictive Models for Environmental Behavior

QSAR models are developed to predict the environmental behavior of pentachlorodibenzofuran isomers. These models can estimate various endpoints related to a chemical's fate in the environment, such as its distribution between different environmental compartments (air, water, soil, sediment). nih.gov Fugacity-based multimedia environmental fate models have been used to study the environmental profile and fate of PCDDs and PCDFs. nih.gov

For PCDFs, QSTR models have been developed to predict their toxicity. semanticscholar.orgsciencepublishinggroup.com One study developed a QSTR model for a dataset of 35 PCDFs using quantum chemical descriptors calculated with the DFT (B3LYP/6-31G*) method. sciencepublishinggroup.comresearchgate.net The model was built using a Genetic Function Algorithm (GFA) and showed good statistical significance and predictive ability. sciencepublishinggroup.comresearchgate.net

Table 2: Statistical Parameters of a QSTR Model for PCDF Toxicity

ParameterValue
N (number of compounds in training set)24
R² (squared correlation coefficient)0.963
R²adj (adjusted R²)0.955
Q² (cross-validation correlation coefficient)0.889
R²pred (external prediction ability)0.8286

Source: sciencepublishinggroup.comresearchgate.net

Molecular Descriptors Correlated with Environmental Fate

The predictive power of QSAR/QSTR models relies on the selection of relevant molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. They can be categorized as 0D, 1D, 2D, and 3D descriptors. semanticscholar.org

For PCDFs, various quantum chemical descriptors have been used in QSTR studies. researchgate.net The specific descriptors that are most influential in predicting the environmental fate and toxicity of PCDFs are identified through statistical techniques like the Genetic Function Approximation (GFA) algorithm. semanticscholar.org For PCDFs, the chlorination of the 9-position has been identified as a highly influential variable for their distribution patterns. researchgate.net The sterically crowded bay-sites (1- and 9-positions) were found to negatively influence PCDF formation. researchgate.net

Application in Environmental Risk Assessment Frameworks

QSAR and QSTR models are increasingly being integrated into environmental risk assessment frameworks. dmu.dknih.govnih.gov They provide a means to estimate the potential hazards of chemicals for which limited experimental data exist, thereby facilitating the prioritization of substances for further testing and regulation. taylorfrancis.comnih.gov

The application of QSAR models can significantly accelerate the process of risk assessment for the vast number of existing chemicals. nih.gov By predicting properties such as toxicity and environmental fate, these models help in estimating no-effect levels (NELs) for ecosystems and can be used to derive quality guidelines for different environmental media like water and sediment. nih.gov The use of in silico models is a cost-effective and ethical approach to assess the environmental risks posed by compounds like pentachlorodibenzofurans. nih.gov

Q & A

Q. What analytical methodologies are recommended for identifying and quantifying 1,3,4,6,8-Pentachlorodibenzofuran in environmental samples?

High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is the gold standard for detecting chlorinated dibenzofurans, including this compound. Isotope dilution techniques using 13C^{13}\text{C}-labeled internal standards improve accuracy, as demonstrated in EN-1948 protocols for polychlorinated dibenzofurans (PCDFs) . Commercial standards (e.g., 50 µg/mL in toluene-nitroethane mixtures) are critical for calibration, with storage conditions (e.g., -20°C) ensuring stability .

Q. How do structural isomers of Pentachlorodibenzofuran complicate environmental analysis?

Isomers like this compound and 2,3,4,7,8-Pentachlorodibenzofuran share similar molecular weights (340.41 g/mol) and retention times, necessitating optimized chromatographic conditions. For example, differences in chlorine substitution patterns require capillary columns with distinct selectivity (e.g., DB-5MS vs. SP-2331) to resolve co-eluting peaks . Cross-referencing CAS numbers (e.g., 69698-57-3 for 1,3,4,6,8-PeCDF) and spectral libraries minimizes misidentification .

Q. What are the primary sources of this compound in environmental matrices?

This congener is a byproduct of combustion processes (e.g., waste incineration) and industrial chlorination reactions. Its presence in lake sediments (detected at 225±113 pg/g in standardized analyses) highlights persistence in aquatic systems . Source apportionment studies should integrate congener-specific profiles, as isomer ratios vary with thermal degradation pathways .

Advanced Research Questions

Q. How can QSAR models predict the AhR-binding affinity of this compound despite limited experimental data?

Consensus 3D-QSDAR models combining partial least squares (PLS) and k-nearest neighbors (KNN) algorithms correlate molecular descriptors (e.g., Cl substitution geometry) with toxic equivalency factors (TEFs). For example, PLS-based predictions for 1,3,4,7,8-PeCDF (TEF = 0.5) can guide extrapolation to 1,3,4,6,8-PeCDF, though validation via in vitro reporter gene assays (e.g., DR-CALUX) is essential .

Q. What methodological strategies address the lack of toxicokinetic data for this compound?

Read-across approaches using structurally analogous isomers (e.g., 2,3,4,7,8-PeCDF) are employed. For instance, hepatic uptake and CYP1A2-mediated metabolism observed in mice for 2,3,4,7,8-PeCDF (LOAEL = 1.6 ng/kg/day) inform hypotheses about 1,3,4,6,8-PeCDF bioaccumulation . Physiologically based pharmacokinetic (PBPK) modeling further refines tissue-specific distribution predictions .

Q. How do atmospheric degradation pathways differ between 1,3,4,6,8-PeCDF and higher-chlorinated PCDFs?

While experimental hydroxyl radical (^\cdotOH) reaction data for 1,3,4,6,8-PeCDF are absent, its vapor pressure (1.63×1071.63 \times 10^{-7} mm Hg) suggests partitioning into particulate phases, reducing gas-phase degradation rates. Comparative studies with 2,3,4,7,8-PeCDF (estimated t1/2t_{1/2} = 6.4 days in air) highlight the role of chlorine substitution in reactivity . Aerosol-phase photolysis experiments under simulated UV light are recommended to quantify degradation kinetics .

Data Gaps and Research Priorities

  • Toxicological Profiles : No chronic exposure data exist for 1,3,4,6,8-PeCDF; priority should be given to rodent studies assessing hepatic, thyroid, and developmental endpoints .
  • Environmental Monitoring : Improved LC-MS/MS methods are needed to detect sub-ppt levels in biota, leveraging advances in collision-induced dissociation (CID) .
  • Regulatory Frameworks : Current MRLs for 2,3,4,7,8-PeCDF (0.3 pg/m3^3) may not protect against isomer-specific risks, warranting congener-specific thresholds .

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1,3,4,6,8-Pentachlorodibenzofuran
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.